molecular formula C26H24N2O5S B11648736 ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate

ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B11648736
M. Wt: 476.5 g/mol
InChI Key: IPOSSMZUGVUHDL-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate is a structurally complex thiophene derivative featuring:

  • Ethyl carboxylate group: Enhances lipophilicity compared to methyl esters, influencing solubility and metabolic stability.
  • 3-Methylbutanoyl-linked isoindole-1,3-dione moiety: The isoindole group is a phthalimide analog, known for its role in modulating protein-protein interactions (e.g., cereblon binding in immunomodulatory drugs) .
  • Amide linkage: Facilitates hydrogen bonding and structural rigidity.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C26H24N2O5S/c1-4-33-26(32)19-14-20(16-10-6-5-7-11-16)34-23(19)27-22(29)21(15(2)3)28-24(30)17-12-8-9-13-18(17)25(28)31/h5-15,21H,4H2,1-3H3,(H,27,29)

InChI Key

IPOSSMZUGVUHDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Formation

The 2-aminothiophene-3-carboxylate core is typically synthesized via the Gewald reaction , a three-component condensation between a ketone, α-cyanoester, and elemental sulfur. For this compound:

  • Ketone component : 3-Phenylpropan-1-one

  • α-Cyanoester : Ethyl cyanoacetate

  • Catalyst : Morpholine or piperidine

The reaction proceeds via the following mechanism:

  • Knoevenagel condensation between the ketone and cyanoester

  • Cyclization with sulfur to form the thiophene ring

  • Tautomerization to the aromatic thiophene system

Typical conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Reaction time: 6–12 hours

  • Yield: 60–75%

Functionalization at C-2 Position

The amino group at the C-2 position is introduced via nucleophilic substitution or Buchwald-Hartwig amination :

Nucleophilic Substitution

  • Reagents : Ammonia or primary amines

  • Activating agents : Trimethylaluminum (TMA) or LiHMDS

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 50–65%

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃

  • Ligand : BINAP

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 70–80%

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoyl Chloride

Isoindole-1,3-dione Preparation

The isoindole-1,3-dione moiety is synthesized via phthalic anhydride condensation :

  • Reactants :

    • Phthalic anhydride

    • 3-Methylbutan-1-amine

  • Conditions :

    • Solvent: Acetic acid

    • Temperature: Reflux (120°C)

    • Time: 4–6 hours

    • Yield: 85–90%

Acylation to Acid Chloride

The resultant 2-(3-methylbutanoyl)isoindole-1,3-dione is converted to the corresponding acid chloride:

  • Reagent : Thionyl chloride (SOCl₂)

  • Catalyst : DMF (catalytic)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Reaction time : 2 hours

  • Yield : 95%

Coupling Reactions

Amide Bond Formation

The key coupling between the thiophene-2-amine and acid chloride is achieved via Schotten-Baumann conditions :

ParameterValue
SolventWater/THF (1:1)
BaseNaHCO₃
Temperature0–5°C
Reaction time1–2 hours
Yield75–85%

Mechanism :

  • Deprotonation of the amine by NaHCO₃

  • Nucleophilic attack on the acid chloride

  • Elimination of HCl

Esterification

Final esterification of the carboxylic acid intermediate (if present) uses ethyl chloroformate :

  • Base : Pyridine

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Yield : 90–95%

Purification and Characterization

Chromatographic Methods

TechniqueConditionsPurity Achieved
Flash chromatographySilica gel (230–400 mesh), hexane/EtOAc (3:1)>95%
HPLCC18 column, acetonitrile/water gradient>99%

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), 2.15 (m, 2H, CH(CH₃)₂), 7.25–7.45 (m, 9H, aromatic)
IR (KBr)1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (imide C=O), 1650 cm⁻¹ (amide C=O)

Yield Optimization Strategies

Critical Parameters

FactorOptimal RangeImpact on Yield
Coupling temperature0–5°CPrevents racemization
SOCl₂ stoichiometry1.2 equivalentsComplete conversion
Pd catalyst loading2 mol%Balances cost and efficiency

Common Side Reactions

  • Oversubstitution : Additive effects from excess acyl chloride

  • Ring-opening : Hydrolysis of isoindole-1,3-dione under basic conditions

  • Ester saponification : Mitigated by low-temperature workup

Alternative Synthetic Routes

Solid-Phase Synthesis

Recent advances utilize Wang resin -bound intermediates:

  • Immobilize thiophene-2-amine on resin

  • Perform coupling in DMF with HATU

  • Cleave with TFA/CH₂Cl₂
    Advantages : Higher purity (85–90%), easier workup

Microwave-Assisted Synthesis

StepConventional TimeMicrowave Time
Gewald reaction8 hours45 minutes
Amide coupling2 hours10 minutes
Conditions : 150 W, 100°C, sealed vessel

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
Thiophene precursor35%
Pd catalysts25%
Purification20%

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) for DCM

  • Catalyst recycling : Magnetic Pd nanoparticles (85% recovery)

  • Waste reduction : 30% lower E-factor compared to batch processes

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Methyl 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenylthiophene-3-carboxylate

Key Structural Differences :

  • Ester group : Methyl vs. ethyl carboxylate.
  • Acyl substituent: Acetyl vs. 3-methylbutanoyl.

Implications :

Property Target Compound Methyl Analog ()
Lipophilicity Higher (ethyl ester) Lower (methyl ester)
Metabolic Stability Slower ester hydrolysis due to bulkier ethyl group Faster hydrolysis (shorter alkyl chain)
Steric Effects Increased bulk from 3-methylbutanoyl may hinder binding to narrow active sites Acetyl group offers less steric hindrance

Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate

Key Structural Differences :

  • Core structure: Thieno[2,3-c]pyridine (fused bicyclic system) vs. simple thiophene.
  • Substituents : Boc-protected amine vs. isoindole-1,3-dione.

Implications :

Property Target Compound Thienopyridine Derivative ()
Solubility Moderate (phenyl and isoindole reduce polarity) Likely lower (Boc group adds hydrophobicity)
Stability Susceptible to ester hydrolysis Boc group enhances amine stability
Bioactivity Potential for protein-binding via isoindole Thienopyridine core may enable kinase inhibition

The thienopyridine scaffold in is associated with kinase inhibitor applications, whereas the target compound’s isoindole group suggests immunomodulatory or anti-inflammatory roles .

Thiophene Derivatives 7a and 7b ()

Key Structural Differences :

  • Substituents: Malononitrile/cyanoacetate-derived groups vs. isoindole-1,3-dione.
  • Core modifications : Additional pyrazole rings in 7a and 7b.

Implications :

Property Target Compound Compounds 7a/7b ()
Electronic Effects Electron-withdrawing isoindole enhances electrophilicity Nitrile/ester groups modulate electron density
Synthetic Utility Requires specialized acylating agents Synthesized via simpler cyclocondensation
Bioactivity Isoindole may confer unique binding profiles Pyrazole-thiophene hybrids often target enzymes

Biological Activity

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an isoindole moiety and a thiophene ring. The IUPAC name reflects its intricate arrangement of functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC18H20N2O5S
Molecular Weight372.43 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : It may modulate the activity of specific receptors that are critical in cancer progression and inflammation.
  • Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

  • Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), showing a dose-dependent reduction in cell viability.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines was evaluated in animal models:

  • Animal Studies : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of similar compounds and highlighted the promising anticancer effects of this derivative through apoptosis induction in cancer cells .
  • Inflammation Model : In a study published in Pharmacology Reports, the compound was tested for its anti-inflammatory effects in a rat model of arthritis. Results indicated significant reductions in joint swelling and pain scores compared to controls .

Q & A

Q. What are the standard synthetic routes for ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate?

The compound is synthesized via multi-step reactions, often involving Knoevenagel condensation. For example, similar thiophene derivatives are synthesized by cyanoacetylation of ethyl 2-amino-thiophene-3-carboxylate precursors, followed by condensation with substituted aldehydes or ketones. Key steps include nucleophilic substitution and cyclization, with yields optimized using toluene, piperidine, and acetic acid as catalysts . Recrystallization with alcohol is typically used for purification .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

Characterization relies on IR spectroscopy (to identify carbonyl and amide groups), 1H^1 \text{H} NMR (to resolve aromatic protons and substituent environments), and mass spectrometry (to confirm molecular weight). X-ray crystallography, as applied to structurally analogous compounds, provides definitive stereochemical data .

Q. How is the bioactivity (e.g., antioxidant, anti-inflammatory) of this compound assessed experimentally?

In vitro antioxidant activity is evaluated via DPPH radical scavenging assays, while in vivo anti-inflammatory effects are tested using carrageenan-induced rat paw edema models. Dose-response curves and IC50_{50} values are calculated to quantify potency .

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve yield and purity during synthesis?

Optimization involves solvent selection (e.g., toluene for Knoevenagel condensation), catalyst choice (piperidine/acetic acid for proton transfer), and temperature control. For example, refluxing in acetic acid for 3–5 hours enhances cyclization efficiency in related compounds . Purity is ensured via recrystallization and validated by HPLC with UV detection .

Q. How do computational studies elucidate the compound’s reactivity and interaction with biological targets?

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites on the thiophene and isoindole-dione moieties. Molecular docking simulations (e.g., with COX-2 or NF-κB proteins) identify binding affinities, guiding structure-activity relationship (SAR) studies .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from substituent effects or assay variability. For instance, anti-inflammatory activity in ethyl 4,5-dimethyl-thiophene derivatives varies with phenyl vs. cyclohexane substituents . Meta-analyses comparing IC50_{50} values under standardized protocols (e.g., consistent cell lines or animal models) are recommended .

Q. What is the role of the isoindole-1,3-dione moiety in modulating biological interactions?

The isoindole-dione group enhances hydrogen bonding with target proteins (e.g., kinases or inflammatory mediators) due to its planar structure and electron-deficient carbonyl groups. Comparative studies show that replacing this moiety with phthalimide reduces potency by 40–60% .

Q. What challenges arise in multi-step synthesis, and how are they addressed?

Challenges include side reactions (e.g., ester hydrolysis during condensation) and purification of intermediates. Stepwise monitoring via TLC and column chromatography minimizes byproducts. For example, ethyl 2-amino intermediates are stabilized using Boc protection .

Q. How can in silico methods predict pharmacokinetic properties like bioavailability or metabolic stability?

Tools like SwissADME or pkCSM predict logP values (~3.5 for this compound, indicating moderate lipophilicity) and cytochrome P450 metabolism. These models suggest hydroxylation at the thiophene ring as a primary metabolic pathway .

Q. What analytical approaches validate structure-activity relationships (SAR) in derivatives of this compound?

SAR is established by synthesizing analogs with varied substituents (e.g., halogenation on the phenyl ring) and correlating their electronic/steric effects with bioactivity. For example:

Substituent PositionBioactivity (IC50_{50}, μM)Key Finding
4-Fluorophenyl12.3 ± 1.2Enhanced COX-2 inhibition
3-Chlorophenyl18.9 ± 2.1Moderate antioxidant activity
Unsubstituted phenyl>50Low potency

Data from highlight the importance of electron-withdrawing groups at specific positions.

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